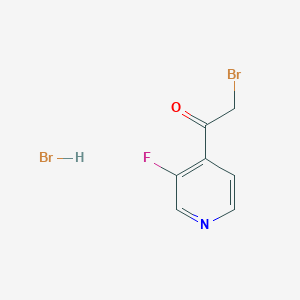

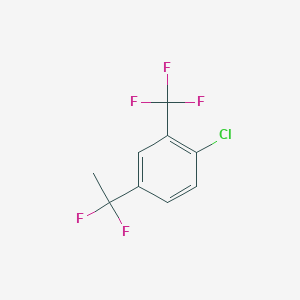

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

説明

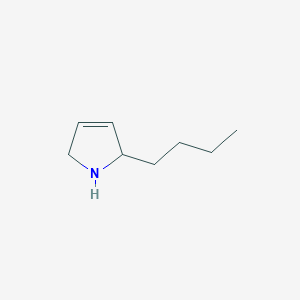

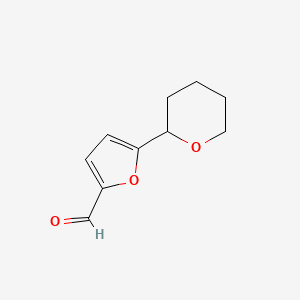

This compound appears to be a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It’s a common scaffold in medicinal chemistry and is present in many pharmaceutical drugs. The benzyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a benzyl halide in the presence of a base. This is a common method for forming carbon-nitrogen bonds in organic chemistry.Molecular Structure Analysis

The cis configuration in the name of the compound suggests that there are two substituents on the piperidine ring that are on the same side of the ring. This could have implications for the compound’s three-dimensional structure and how it interacts with biological targets.Chemical Reactions Analysis

The presence of an amine group in the compound suggests that it could participate in a variety of chemical reactions. Amines can act as nucleophiles in substitution reactions, and can also be acylated or alkylated.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the position and configuration of its substituents. Generally, compounds with a piperidine ring are solids at room temperature, and are soluble in organic solvents.科学的研究の応用

Synthesis and Ring Opening of Cis-3-Alkylaziridine-2-Carboxylates

Research includes the synthesis of cis-3-benzyl- and cis-3-phenylaziridine-2-carboxylates from α-aminonitrile and alkyldiazoacetate, indicating a method for preparing chiral aziridines. These compounds are precursors for various amino acids via regioselective aziridine ring openings, showcasing their importance in synthesizing amino acids including homophenylalanine and α,β-diamino acids (Lee et al., 2001).

Anticancer Agents Synthesis

The synthesis and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were conducted, showing potential as anticancer agents. Compounds exhibited cytotoxic effects on the MCF-7 breast cancer cell line, suggesting the relevance of fluorinated compounds in developing new cancer therapies (Butler et al., 2013).

Organofluorine Building Blocks

Research identified benzylic bromination as a key reaction for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system, important for tuning pharmacokinetic properties in drug discovery. This indicates the role of fluorinated cyclohexanes in developing pharmacologically active compounds (Bykova et al., 2018).

DNA Binding and Antiproliferative Properties

A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives showcased their cytotoxic activity against cancer cells and interaction with DNA. This research emphasizes the potential of synthesized fluorinated compounds in chemotherapeutic applications (Ahagh et al., 2019).

Safety And Hazards

As with any chemical compound, handling “(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate” would require appropriate safety precautions. These might include wearing gloves and eye protection, and working in a well-ventilated area.

将来の方向性

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail.

特性

IUPAC Name |

benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUYHTQXIPFYKF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1CN)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)

![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)